molecular formula C7H14ClNO2 B2620735 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride CAS No. 2243509-61-5

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride

Cat. No.: B2620735
CAS No.: 2243509-61-5
M. Wt: 179.64
InChI Key: RJLNKAUEQUINHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is a chemical compound with the CAS Number 2243509-61-5. It has a molecular weight of 179.65 and is typically available in powder form. This compound is primarily intended for research use and is not suitable for human or veterinary applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

industrial synthesis would generally involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride has several scientific research applications, including:

    Molecular Recognition and Hydrogen Bonding: It has been studied for its ability to form intermolecular hydrogen bonds, which is crucial for developing novel molecular recognition systems.

    Astrobiology and Prebiotic Chemistry: Research has explored its role in understanding the origins of life and prebiotic chemistry, particularly through the analysis of meteoritic amino acids.

    Synthesis of Complex Carbohydrates: It is used in carbohydrate chemistry for the synthesis of complex carbohydrates, facilitating the development of therapeutics and biochemical probes.

    Supramolecular Chemistry: Its interactions with other compounds have been investigated to understand supramolecular assembly processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride involves its ability to participate in hydrogen bonding and molecular recognition processes. These interactions are mediated by its amino and carboxylic acid functional groups, which can form hydrogen bonds with other molecules. This property is crucial for its role in molecular recognition and supramolecular chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4-dimethylpentanoic acid
  • 2-Amino-3,4-dimethylpent-3-enoic acid
  • 2-Amino-3,4-dimethylpentanoic acid;hydrochloride

Uniqueness

2-Amino-3,4-dimethylpent-3-enoic acid;hydrochloride is unique due to its specific structural features that enable it to form stable hydrogen-bonded dimers. This property is not as pronounced in similar compounds, making it particularly valuable for studies in molecular recognition and supramolecular chemistry.

Properties

IUPAC Name

2-amino-3,4-dimethylpent-3-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4(2)5(3)6(8)7(9)10;/h6H,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLNKAUEQUINHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(C(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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